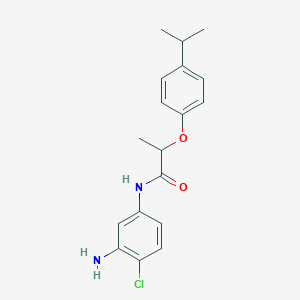
2-(3-Bromo-propyl)-1H-benzoimidazole hydrobromide
Übersicht
Beschreibung
2-(3-Bromo-propyl)-1H-benzoimidazole hydrobromide is an organic compound that belongs to the class of benzoimidazoles It is characterized by the presence of a bromopropyl group attached to the benzoimidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-propyl)-1H-benzoimidazole hydrobromide typically involves the reaction of 1H-benzoimidazole with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis, making it more cost-effective and scalable.
Types of Reactions:
Substitution Reactions: The bromopropyl group in this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The benzoimidazole ring can participate in oxidation and reduction reactions, leading to the formation of various derivatives with altered electronic properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the benzoimidazole ring.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the benzoimidazole ring.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as azido, thiocyanato, or amino derivatives of benzoimidazole can be formed.
Oxidation Products: Oxidation can lead to the formation of benzoimidazole N-oxides.
Reduction Products: Reduction can yield benzoimidazole derivatives with reduced aromaticity.
Wissenschaftliche Forschungsanwendungen
2-(3-Bromo-propyl)-1H-benzoimidazole hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of various functionalized benzoimidazole derivatives.
Biology: The compound can be used to study the interactions of benzoimidazole derivatives with biological targets, such as enzymes and receptors.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(3-Bromo-propyl)-1H-benzoimidazole hydrobromide involves its interaction with molecular targets through the benzoimidazole ring and the bromopropyl group. The benzoimidazole ring can engage in π-π stacking interactions and hydrogen bonding with biological macromolecules, while the bromopropyl group can participate in covalent bonding with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
3-Bromopropylamine hydrobromide: This compound shares the bromopropyl group but lacks the benzoimidazole ring, making it less versatile in terms of reactivity and applications.
2-Bromoethylamine hydrobromide: Similar in structure but with a shorter alkyl chain, this compound has different reactivity and applications compared to 2-(3-Bromo-propyl)-1H-benzoimidazole hydrobromide.
3-Chloropropylamine hydrochloride:
Uniqueness: this compound is unique due to the presence of both the benzoimidazole ring and the bromopropyl group. This combination imparts distinct reactivity and allows for a wide range of chemical transformations and applications that are not possible with simpler analogs.
Eigenschaften
IUPAC Name |
2-(3-bromopropyl)-1H-benzimidazole;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2.BrH/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10;/h1-2,4-5H,3,6-7H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQDSCUHPVMYJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide](/img/structure/B1388927.png)

![1-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-piperazine dihydrochloride](/img/structure/B1388931.png)








![N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]propanamide](/img/structure/B1388947.png)

![N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide](/img/structure/B1388950.png)
